N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c1-13-18(27-20-25-10-3-11-28(13)20)15-4-2-5-17(12-15)26-19(29)14-6-8-16(9-7-14)21(22,23)24/h2-12H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDCYYMXYOVWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multistep organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones.
Functionalization of the imidazo[1,2-a]pyrimidine: This step involves introducing the methyl group at the 3-position using alkylation reactions.
Coupling with the benzamide moiety: The final step involves coupling the functionalized imidazo[1,2-a]pyrimidine with 4-(trifluoromethyl)benzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Benzamide derivatives: Compounds with a benzamide moiety are known for their diverse pharmacological properties.
Uniqueness
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide is unique due to the combination of its imidazo[1,2-a]pyrimidine core and trifluoromethyl-substituted benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazo[1,2-a]pyrimidine core : This heterocyclic structure is known for its biological activity.
- Trifluoromethyl group : This substituent enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C18H16F3N5 |
| Molecular Weight | 373.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Moderate solubility in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit phosphatidylinositol-3-kinases (PI3K), which are crucial for cell proliferation and survival.
- Receptor Modulation : The compound has shown potential in modulating various receptors, impacting downstream signaling pathways essential for cellular functions.
Biological Activity Studies
Research has demonstrated various aspects of the biological activity of this compound:
- Antiparasitic Activity : The compound was evaluated for its antiparasitic properties against visceral leishmaniasis. Modifications to the imidazopyridine structure were found to influence selectivity and potency .
- Cytotoxicity : In vitro assays have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Table 2: Biological Activity Profiles
| Assay Type | Result | Reference |
|---|---|---|
| PI3K Inhibition | Moderate inhibition (IC50 ~ 0.5 μM) | |
| Antiparasitic Activity | Active against Leishmania | |
| Cytotoxicity (Cancer Cells) | IC50 values ranging from 1 to 10 μM |
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
- Case Study 1 : A study focusing on the optimization of imidazopyridines reported that derivatives similar to this compound showed enhanced metabolic stability while maintaining antiparasitic activity .
- Case Study 2 : Research on related benzamide derivatives indicated that modifications in substituents significantly affect biological activity and pharmacokinetics. The presence of the trifluoromethyl group was noted to enhance lipophilicity, potentially improving bioavailability in vivo.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide?
- The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-a]pyrimidine core via condensation of 2-aminopyrimidine with a suitable aldehyde or ketone. Subsequent functionalization includes coupling with a trifluoromethyl-substituted benzoyl chloride under amide-forming conditions (e.g., using HOBt/EDC coupling reagents). Key steps require precise control of reaction parameters such as temperature (−10°C for nitration steps) and solvent choice (e.g., DMF for amidation) to achieve yields of 45–62% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR : Essential for confirming the imidazo[1,2-a]pyrimidine core and benzamide substituents (e.g., aromatic protons at δ 7.66–8.62 ppm, amide protons at δ 10.80 ppm) .
- FT-IR : Identifies key functional groups (amide C=O stretch at ~1672 cm⁻¹, aromatic C-H at ~3053 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+1]⁺ ion at m/z 508.0 for brominated analogs) and purity .
Q. What are the primary biological targets studied for this compound?
- Similar imidazo[1,2-a]pyrimidine derivatives exhibit activity against kinases (e.g., Btk inhibition) and microbial targets. The trifluoromethyl group enhances lipophilicity, improving membrane permeability for intracellular target engagement .
Advanced Research Questions
Q. How can researchers optimize the imidazo[1,2-a]pyrimidine core formation to improve yield?
- Catalyst screening : Zinc dust with NH₄Cl in THF/MeOH increases cyclization efficiency for imidazo cores (61% yield) .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation (e.g., 83% yield for nitro-group introduction under controlled microwave conditions) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during condensation steps .
Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl-benzamide derivatives?
- Structural-activity relationship (SAR) studies : Compare analogs like 3,4-difluoro-substituted derivatives (enhanced anticancer potency) and pyrazine-containing variants (distinct antiviral profiles) to isolate critical substituents .
- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HCT-116 vs. HEK293) or enzyme sources. Consistent use of recombinant proteins and ATP concentrations is recommended .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Metabolic stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life (e.g., t₁/₂ > 6 hours in murine models) .
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in neurological target studies .
Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?
- HPLC purity checks : Use C18 columns with acetonitrile/water gradients (90% purity threshold) .
- Elemental analysis : Confirms stoichiometry (e.g., C% error < 0.3% for CHN-O-Rapid analyzers) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic susceptibility of the amide bond .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step?
- Coupling reagent optimization : Replace EDC/HOBt with T3P® (propylphosphonic anhydride) to reduce racemization and improve yields to >70% .
- Purification techniques : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate the product from unreacted benzoyl chloride .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
